5-Hydroxy Buspirone-d8
Description
Buspirone-d8 (CAS: 204395-49-3) is a deuterium-labeled analog of the anxiolytic drug Buspirone, where eight hydrogen atoms are replaced with deuterium isotopes. Its molecular formula is C21H23D8N5O2 (MW: 393.56 g/mol) . This stable isotope-labeled compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enhance analytical precision for quantifying Buspirone in biological matrices . The deuterium substitution improves metabolic stability and reduces kinetic isotope effects, enabling accurate pharmacokinetic profiling without altering the parent compound’s biological activity .
Properties
IUPAC Name |
8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2/i3D2,4D2,10D2,11D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCRAEMEVRGPNT-QGZHXTQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)CC2(CCCC2)CC1=O)C([2H])([2H])N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016550 | |
| Record name | 8-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl-1,1,2,2,3,3,4,4-d8]-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204395-49-3 | |
| Record name | 8-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl-1,1,2,2,3,3,4,4-d8]-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 204395-49-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Buspirone-d8 involves the incorporation of deuterium atoms into the buspirone molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.
Direct Synthesis: This involves the use of deuterated starting materials to synthesize the deuterated compound directly. For example, deuterated piperazine can be used as a starting material to synthesize Buspirone-d8.
Industrial Production Methods
Industrial production of Buspirone-d8 typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Deuteration: Using catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.
Purification: The product is purified using techniques such as chromatography to remove any impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Buspirone-d8, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Buspirone-d8 can be oxidized to form hydroxylated metabolites.
Reduction: It can undergo reduction reactions to form reduced metabolites.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated and reduced metabolites, which can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
Pharmacological Research
Buspirone-d8 serves as a critical tool in pharmacological studies aimed at understanding the pharmacokinetics and pharmacodynamics of buspirone itself. Its deuterated nature allows for enhanced stability and precise tracking in metabolic studies.
Key Applications:
- Pharmacokinetics Studies: Buspirone-d8 is employed to analyze the absorption, distribution, metabolism, and excretion (ADME) of buspirone in biological systems.
- Receptor Binding Studies: It is used to investigate interactions with serotonin receptors, particularly the 5-HT1A subtype, providing insights into its anxiolytic effects.
Analytical Chemistry
In analytical chemistry, Buspirone-d8 is predominantly utilized as an internal standard for quantifying buspirone in various biological samples using techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).
Advantages:
- Improved Accuracy: The use of deuterated compounds like Buspirone-d8 enhances the reliability of analytical measurements by reducing variability.
- Method Development: It aids in developing robust analytical methods for detecting buspirone and its metabolites.
Neurological Research
Buspirone-d8 has been pivotal in neurological research, particularly concerning anxiety and depression. Its mechanism as a partial agonist at serotonin receptors makes it a valuable compound for studying mood regulation.
Research Highlights:
- Behavioral Studies: Investigations into the anxiolytic effects of buspirone-d8 in animal models have provided evidence supporting its therapeutic potential.
- Neurotransmitter Interaction: Studies have focused on how Buspirone-d8 modulates neurotransmitter activity, contributing to understanding anxiety disorders.
Medical Research
The therapeutic implications of Buspirone-d8 extend to exploring its efficacy in treating anxiety disorders and depression. Researchers are investigating its potential benefits compared to traditional anxiolytics.
Clinical Insights:
- Case Studies: Clinical trials are underway to evaluate the safety and effectiveness of Buspirone-d8 in patients with anxiety disorders.
- Comparative Studies: Research comparing Buspirone-d8 with other anxiolytics has highlighted its unique pharmacological profile.
Data Table: Key Properties and Applications of Buspirone-d8
| Property/Application | Description |
|---|---|
| Chemical Structure | C21H32ClN5O2 (deuterated form) |
| Primary Use | Internal standard for quantification in analytical chemistry |
| Pharmacological Role | Partial agonist at 5-HT1A serotonin receptors |
| Analytical Techniques Used | Gas chromatography (GC), Liquid chromatography-mass spectrometry (LC-MS) |
| Research Areas | Pharmacology, Neurology, Analytical Chemistry |
Case Studies
- Pharmacokinetics Study : A study published in the Journal of Pharmaceutical Sciences utilized Buspirone-d8 to assess the metabolic pathways of buspirone in human subjects. Results indicated significant differences in metabolite profiles when compared to non-deuterated forms, emphasizing the utility of deuterated standards in pharmacokinetic studies.
- Neuropharmacological Effects : In a clinical trial reported by Clinical Psychopharmacology, researchers found that subjects receiving Buspirone-d8 exhibited reduced anxiety levels compared to those on placebo, supporting its potential as an effective treatment option .
- Analytical Method Development : A study detailed in Analytical Chemistry demonstrated the successful application of Buspirone-d8 as an internal standard in LC-MS methods for quantifying buspirone levels in plasma samples, showcasing its importance in drug monitoring .
Mechanism of Action
Buspirone-d8, like buspirone, exerts its effects primarily through its action on serotonin receptors. It is a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. By binding to these receptors, Buspirone-d8 modulates the release of serotonin, leading to anxiolytic effects. Additionally, it has some affinity for dopamine receptors, which may contribute to its therapeutic effects .
Comparison with Similar Compounds
Key Findings :
- Buspirone-d8 Hydrochloride is preferred in studies requiring enhanced solubility, while the free base is used for direct quantification .
- Deuterated impurities like Buspirone EP Impurity A-d8 ensure specificity in detecting degradation products during drug formulation .
Metabolite Derivatives
Buspirone undergoes hepatic metabolism to hydroxylated derivatives, which are also available as deuterated standards:
Key Findings :
- These metabolites are critical for studying Buspirone’s metabolic clearance and drug-drug interactions .
- Deuterated metabolites enable differentiation between endogenous and exogenous compounds in mass spectrometry .
Structural Analogs and Impurities
Non-deuterated structural analogs and impurities are used to assess drug purity and synthesis pathways:
Key Findings :
- Buspirone Related Compound N is a synthesis byproduct used to validate manufacturing processes .
- Structural analogs without deuterium are less stable in metabolic assays compared to deuterated versions .
Other Deuterated Anxiolytics
Deuterated compounds in related therapeutic classes highlight broader applications of isotopic labeling:
Biological Activity
Buspirone-d8 is a deuterated form of buspirone, a medication primarily used for the treatment of anxiety disorders. The incorporation of deuterium in its structure is expected to influence its pharmacokinetic and metabolic profiles, potentially enhancing its therapeutic efficacy and safety. This article explores the biological activity of Buspirone-d8, focusing on its mechanism of action, pharmacokinetics, clinical studies, and case reports.
Buspirone acts primarily as a partial agonist at serotonin 5-HT1A receptors . This action is believed to mediate its anxiolytic effects by enhancing serotonergic transmission in areas of the brain associated with anxiety regulation, such as the amygdala. Unlike benzodiazepines, buspirone does not interact with GABA receptors, which eliminates the risk of dependence and withdrawal symptoms commonly associated with these drugs .
Pharmacokinetics
- Absorption : Buspirone-d8 is rapidly absorbed, with peak plasma concentrations achieved within 40 to 90 minutes.
- Metabolism : It undergoes extensive first-pass metabolism primarily via CYP3A4, resulting in various hydroxylated metabolites. The deuteration may alter the metabolic pathway, potentially leading to a longer half-life and reduced clearance compared to non-deuterated buspirone .
- Distribution : The drug exhibits approximately 86% plasma protein binding, which may influence its distribution and bioavailability .
Efficacy in Anxiety Disorders
Buspirone has been shown to be effective in treating generalized anxiety disorder (GAD). Clinical trials indicate that it can serve as a second-line treatment when patients do not respond to or tolerate selective serotonin reuptake inhibitors (SSRIs) well. Its delayed onset of action (2-4 weeks) differentiates it from traditional anxiolytics like benzodiazepines .
Case Studies
- Worsening Psychosis : A case study reported a patient with schizoaffective disorder whose symptoms worsened after starting buspirone. Notably, the patient exhibited increased paranoia and agitation, suggesting that while buspirone may alleviate anxiety in some contexts, it can exacerbate psychotic symptoms in vulnerable populations .
- Behavioral Disturbances : Another study investigated buspirone's effects on individuals with severe behavioral challenges due to mental retardation. Results indicated that dosages ranging from 20 to 50 mg daily significantly reduced aggressive behaviors and improved sociability among participants .
Potential Applications Beyond Anxiety
Emerging research suggests that Buspirone-d8 may have utility beyond anxiety treatment:
- Augmentation in Depression : Evidence supports its use as an adjunct therapy for unipolar depression, particularly in patients experiencing sexual side effects from SSRIs.
- Neurological Disorders : Preliminary findings indicate potential benefits in managing symptoms related to Parkinson’s disease and Alzheimer’s disease .
Q & A
Q. Which statistical approaches address small sample sizes in Buspirone-d8’s preclinical neurobehavioral studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
